molecular formula C26H36N6O9S B12106737 Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA

Cat. No.: B12106737
M. Wt: 608.7 g/mol
InChI Key: UAHYXBAKUGCYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA: is a synthetic peptide substrate commonly employed in enzymology. Let’s break down its structure:

    Suc: Succinyl group (N-succinyl)

    DL-Ala: D,L-alanine (racemic mixture of L-alanine and D-alanine)

    DL-Pro: D,L-proline (racemic mixture of L-proline and D-proline)

    DL-Met: D,L-methionine (racemic mixture of L-methionine and D-methionine)

    p-nitroanilide (chromogenic moiety)

Preparation Methods

Synthetic Routes:: The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA typically involves solid-phase peptide synthesis (SPPS). Here are the steps:

    Solid Support Attachment: The N-terminal amino acid (suc-DL-Ala) is attached to a solid support (usually a resin) via a linker.

    Sequential Coupling: The remaining amino acids (DL-Ala, DL-Pro, DL-Met) are sequentially coupled using protected amino acid derivatives.

    Deprotection and Cleavage: After completing the peptide chain, deprotection and cleavage from the resin yield the crude peptide.

    Purification: Purification methods (e.g., HPLC) isolate the desired product.

    pNA Conjugation: Finally, the N-terminal amino group is conjugated with p-nitroaniline (pNA).

Industrial Production:: Industrial-scale production typically involves automated SPPS and purification techniques.

Chemical Reactions Analysis

Reactions Undergone::

    Hydrolysis: serves as a substrate for various proteases (e.g., elastase, cathepsin G). These enzymes cleave the peptide bond between the Met and pNA, releasing p-nitroaniline.

    Colorimetric Detection: The yellow color of p-nitroaniline can be measured spectrophotometrically at 405 nm.

Common Reagents and Conditions::

    Coupling Reagents: HBTU, HATU, DIC

    Deprotecting Agents: TFA (trifluoroacetic acid)

    Cleavage Reagents: TFA/thioanisole/water

    Purification: HPLC, preparative TLC

Major Products:: The major product is p-nitroaniline upon cleavage.

Scientific Research Applications

    Enzyme Assays: Used to measure protease activity (e.g., cathepsin G) in biological samples.

    Drug Development: Screening protease inhibitors.

    Biomedical Research: Investigating protease-related diseases.

Mechanism of Action

    Substrate Cleavage: Proteases recognize the peptide bond between Met and pNA, hydrolyzing it to release p-nitroaniline.

Comparison with Similar Compounds

Remember that this information is based on available data, and further research may provide additional insights

Properties

IUPAC Name

4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYXBAKUGCYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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